REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:20]=[C:19]([C:21]([OH:23])=[O:22])[O:18][N:17]=2)=[CH:12][CH:11]=1>CCOCC.CO.C(Cl)Cl>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:20]=[C:19]([C:21]([O:23][CH3:1])=[O:22])[O:18][N:17]=2)=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.38 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |